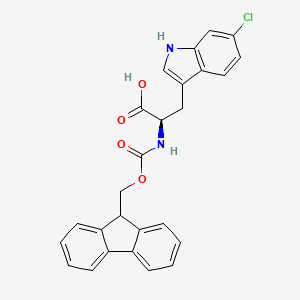

1'-epi-Benazeprilat Benzyl Ester Analogue, Trifluoroacetic Acid Salt

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

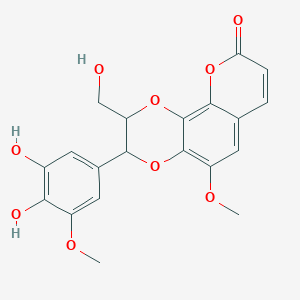

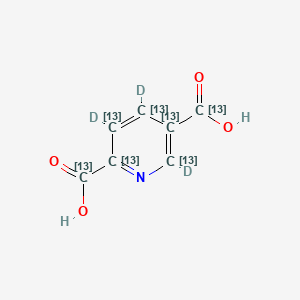

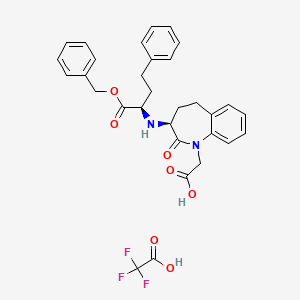

1'-Epi-benazeprilat benzyl ester analogue, trifluoroacetic acid salt (1'-epi-BBA-TFA) is a synthetic compound that has been gaining traction in the scientific community due to its unique properties and potential applications. 1'-epi-BBA-TFA is a derivative of benazeprilat, an ACE inhibitor that is commonly used in the treatment of hypertension and congestive heart failure. This compound has been extensively studied for its ability to modulate the activity of various enzymes, receptors, and transporters, as well as its potential to be used as a drug delivery vehicle.

科学的研究の応用

Synthesis and Reaction with Enzymes

- Synthesis with Trypsin: N α -Benzoyl-α-azaornithine phenyl ester, synthesized as the trifluoroacetate, demonstrates stability in aqueous solutions at low pH but decomposes at higher pH values. It inhibits trypsin and chymotrypsin by acylation at the active site (Gray & Parker, 1975).

New Synthesis Processes

- Benazepril Precursor Synthesis: A new synthesis process for the preparation of a benazepril precursor, 3-[(1-ethoxycarbonyl-3-phenylpropyl)-amino]-2, 3, 4, 5-tetrahydro-2-oxo-1H-1-benzazed pine 1-acetate tert butyl ester, was optimized with diastereomeric product separation and structural characterization (Hassan et al., 2007).

Structural Variations and Inhibitor Analysis

- Sialidase Inhibitors Synthesis: Various structural variations of N‐acetylneuraminic acid were synthesized, including derivatives that were studied as inhibitors of Vibrio cholerae sialidase (Schreiner et al., 1991).

Synthesis Techniques

Convertible Isocyanides in Synthesis

A novel synthesis of benazepril hydrochloride using Ugi three-component reaction was described, highlighting the key step of trifluoroacetic acid-mediated hydrolysis (Borase et al., 2021).

Asymmetric aza-Michael Reaction

A formal synthesis of benazepril hydrochloride was reported using an asymmetric aza-Michael addition as the key step (Yu et al., 2006).

Pharmacokinetics

- Disposition in Animals: The disposition of benazepril hydrochloride and benazeprilat was studied in various animals, focusing on absorption, distribution, kinetics, biotransformation, and excretion (Waldmeier & Schmid, 1989).

Molecular Interaction Studies

Interaction with Poly(gamma;‐benzyl L‐glutamate)

Electric dichroism studies showed the interaction of trifluoroacetic acid with poly(gamma;‐benzyl L‐glutamate), providing insights into molecular interactions (Milstien & Charney, 1970).

EPR Analysis in Oxidant Conditions

An electron paramagnetic resonance (EPR) analysis of α‐blocked pyrroles in the presence of Tl(III) trifluoroacetate as oxidant was conducted to study the stability of generated monomeric radical cations (Juliá et al., 2011).

Chemical Valorisation Studies

- Lactose Transformation into Carbocyclic Monosaccharide Analogues: A synthetic strategy was developed to transform lactose into carbocyclic monosaccharide analogues, providing a new method for chemical valorisation (Corsaro et al., 2003).

特性

IUPAC Name |

2-[(3S)-2-oxo-3-[[(2R)-1-oxo-4-phenyl-1-phenylmethoxybutan-2-yl]amino]-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30N2O5.C2HF3O2/c32-27(33)19-31-26-14-8-7-13-23(26)16-18-24(28(31)34)30-25(17-15-21-9-3-1-4-10-21)29(35)36-20-22-11-5-2-6-12-22;3-2(4,5)1(6)7/h1-14,24-25,30H,15-20H2,(H,32,33);(H,6,7)/t24-,25+;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICWNIJYICLTHNX-CLSOAGJSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C(=O)C1NC(CCC3=CC=CC=C3)C(=O)OCC4=CC=CC=C4)CC(=O)O.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=CC=CC=C2N(C(=O)[C@H]1N[C@H](CCC3=CC=CC=C3)C(=O)OCC4=CC=CC=C4)CC(=O)O.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H31F3N2O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70675668 |

Source

|

| Record name | [(3S)-3-{[(2R)-1-(Benzyloxy)-1-oxo-4-phenylbutan-2-yl]amino}-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl]acetic acid--trifluoroacetic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

600.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1356930-99-8 |

Source

|

| Record name | [(3S)-3-{[(2R)-1-(Benzyloxy)-1-oxo-4-phenylbutan-2-yl]amino}-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl]acetic acid--trifluoroacetic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

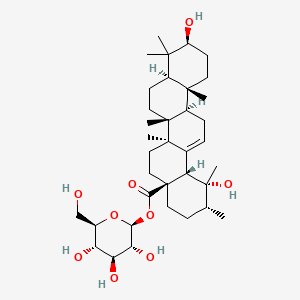

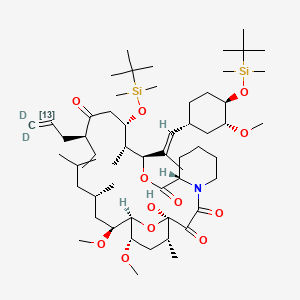

![(1R,9S,12S,13S,14S,17R,18E,21S,23S,24R,25R,27R)-14-[Tert-butyl(dimethyl)silyl]oxy-12-[(E)-1-[(1R,3S,4R)-4-[tert-butyl(dimethyl)silyl]oxy-3-methoxycyclohexyl]prop-1-en-2-yl]-17-(2,3-dihydroxypropyl)-1-hydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B564992.png)